molecular formula C14H16ClN3O2S B6440711 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole CAS No. 2549050-90-8

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

Cat. No.: B6440711
CAS No.: 2549050-90-8
M. Wt: 325.8 g/mol
InChI Key: PAENIWIUTAHIDV-UHFFFAOYSA-N
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Description

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a synthetically designed small molecule recognized for its potential as a chemical probe in biomedical research. Its core research value lies in its action as a potent and selective inhibitor of the protein kinase DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). DYRK1A is a compelling therapeutic target implicated in the pathogenesis of several human diseases, and this compound serves as a valuable tool for elucidating its complex biological functions. Research utilizing this inhibitor has provided significant insights into the role of DYRK1A in regulating tau protein phosphorylation and aggregation , a key pathological hallmark of Alzheimer's disease and other tauopathies. Furthermore, due to the critical function of DYRK1A in pancreatic beta-cell proliferation and function , this compound is also a key investigative asset in diabetes research, enabling studies aimed at understanding and potentially inducing beta-cell regeneration. By selectively inhibiting DYRK1A, this reagent allows researchers to dissect kinase-dependent signaling pathways, validate new drug targets, and explore novel mechanisms for therapeutic intervention in neurodegeneration and metabolic disorders.

Properties

IUPAC Name

1-[[1-(2-chlorophenyl)sulfonylazetidin-3-yl]methyl]-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-11-6-16-17(7-11)8-12-9-18(10-12)21(19,20)14-5-3-2-4-13(14)15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAENIWIUTAHIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Azetidin-3-ylmethanol

Azetidin-3-ylmethanol is synthesized via Boc-protection and reduction :

  • N-Boc-azetidine-3-carboxylic acid is converted to its methyl ester using thionyl chloride in methanol.

  • The ester is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield N-Boc-azetidin-3-ylmethanol .

  • Boc deprotection is achieved with hydrochloric acid (HCl) in dioxane, producing the free amine.

Sulfonylation of the Azetidine Ring

The azetidine amine is sulfonylated with 2-chlorobenzenesulfonyl chloride :

  • Reaction conditions:

    • Solvent: Dichloromethane (DCM)

    • Base: Triethylamine (TEA)

    • Temperature: 0–25°C

    • Yield: 85–90%.

Mechanism : The amine attacks the electrophilic sulfur atom, displacing chloride. Excess base neutralizes HCl byproduct.

Preparation of 4-Methyl-1H-pyrazole

The pyrazole core is synthesized via cyclocondensation of hydrazine with diketones :

Cyclization of Pentane-2,4-dione

  • Pentane-2,4-dione reacts with hydrazine hydrate in methanol at 25–35°C.

  • Exothermic reaction yields 3,5-dimethyl-1H-pyrazole quantitatively.

Regioselective Methylation

To introduce the 4-methyl group:

  • 3,5-Dimethyl-1H-pyrazole is treated with methyl iodide in THF using potassium tert-butoxide as a base.

  • Reaction time: 16 h at 25–30°C.

  • Yield: 78%.

Key Data :

BaseSolventTime (h)Yield (%)
KOtBuTHF1678
NaHDMF1255
NaOHTHF2627

Optimal conditions use KOtBu/THF.

Coupling of Azetidine and Pyrazole Moieties

The azetidine and pyrazole are connected via N-alkylation or Mitsunobu reaction :

N-Alkylation Strategy

  • 4-Methyl-1H-pyrazole reacts with 1-(2-chlorobenzenesulfonyl)azetidin-3-ylmethyl methanesulfonate in DMF using Cs₂CO₃.

  • Temperature: 80°C

  • Yield: 46–63%.

Regioselectivity : Alkylation occurs preferentially at the pyrazole’s N1 position due to steric and electronic effects.

Mitsunobu Reaction

  • Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) facilitate coupling between azetidin-3-ylmethanol and pyrazole.

  • Solvent: DCM

  • Yield: 29% (with regioisomer formation).

Optimization and Challenges

Solvent and Base Selection

  • DMF/Cs₂CO₃ outperforms THF/NaOH in alkylation yields (63% vs. 27%).

  • Polar aprotic solvents enhance nucleophilicity of the pyrazole nitrogen.

Purification and Characterization

  • Column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers.

  • ¹H NMR confirms substitution patterns:

    • Pyrazole H-5: δ 7.2–7.4 ppm

    • Azetidine CH₂: δ 3.4–3.6 ppm .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced azetidine or pyrazole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazole have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways. Studies are ongoing to evaluate the efficacy of this compound in various cancer models.

Antimicrobial Properties

The compound’s sulfonamide group may enhance its antimicrobial activity. Preliminary studies indicate that it could be effective against certain bacterial strains, making it a candidate for the development of new antibiotics.

Case Study: Bacterial Inhibition
In vitro tests have demonstrated that related pyrazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. Further research is required to establish the specific antimicrobial spectrum of this compound.

Pesticide Development

The unique chemical structure of this compound suggests potential use in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of environmentally friendly agricultural products.

Case Study: Herbicidal Activity
Compounds with similar functionalities have shown promise as herbicides by inhibiting plant growth through interference with photosynthesis or other metabolic pathways. Research is being conducted to assess the herbicidal efficacy of this compound against common agricultural weeds.

Summary of Applications

Application AreaDescriptionCurrent Research Focus
Medicinal ChemistryPotential anticancer and antimicrobial agentEfficacy against cancer cell lines and bacteria
AgrochemicalsDevelopment as a pesticide/herbicideHerbicidal activity against agricultural weeds

Mechanism of Action

The mechanism by which 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and eliciting desired effects. For instance, the sulfonyl group may interact with enzyme active sites, inhibiting their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of azetidine-pyrazole hybrids.

Substituent Variations on the Azetidine Ring

  • 2-Chlorobenzenesulfonyl vs. 4-Fluorobenzoyl (CAS 2415520-44-2): The compound 4-bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole replaces the sulfonyl group with a fluorobenzoyl moiety. The bromine at position 4 of the pyrazole further increases molecular weight (MW: ~380 g/mol) compared to the target compound (estimated MW: ~355 g/mol) .
  • Sulfonamide Derivatives (CAS 1005629-66-2): N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide features a sulfonamide linkage instead of a sulfonyl group. Sulfonamides are more polar and capable of hydrogen bonding, which may enhance aqueous solubility but reduce membrane permeability compared to the target compound .

Pyrazole Substituent Modifications

  • 4-Methyl vs.
  • Ethyl Carboxylate Derivatives () :
    Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate incorporates a phenylsulfonyl group directly on the pyrazole ring. This substitution pattern may sterically hinder interactions with flat binding pockets compared to the azetidine-linked sulfonyl group in the target compound .

Linker and Core Modifications

  • Azetidine vs. Piperidine () :
    Compounds like 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide replace azetidine with bulkier heterocycles (e.g., piperidine), reducing conformational flexibility and possibly diminishing binding affinity to compact enzymatic sites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name/Structure Azetidine Substituent Pyrazole Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2-Chlorobenzenesulfonyl 4-Methyl ~355 High metabolic stability, moderate lipophilicity
4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole 4-Fluorobenzoyl 4-Bromo ~380 Increased lipophilicity, potential cytotoxicity
1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride None (unsubstituted azetidine) 4-Methyl 210.11 High polarity, limited membrane permeability
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide Sulfonamide 3-Chlorophenoxy ~420 Enhanced solubility, hydrogen-bonding capacity

Biological Activity

1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole (CAS No. 2380188-08-7) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClN3O2SC_{16}H_{14}ClN_3O_2S, with a molecular weight of 347.8 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.

Biological Activities

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has shown promising results in several areas:

Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives exhibit significant antibacterial effects against various bacterial strains. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anticancer Activity

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle regulators. For example, studies have shown that certain pyrazole compounds induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This activity is particularly relevant in the context of chronic inflammatory diseases, where such compounds could provide therapeutic benefits .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets, including:

  • Enzymatic Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.

Case Studies

Several case studies have explored the efficacy and safety of pyrazole derivatives:

  • Study on Antimicrobial Activity : A study published in the Al Mustansiriyah Journal of Pharmaceutical Sciences found that synthesized pyrazole derivatives exhibited potent antibacterial activity against common pathogens, highlighting their potential use in treating infections .
  • Cancer Research : Another research effort demonstrated that a related pyrazole derivative significantly reduced tumor growth in animal models by inducing apoptosis in cancer cells, suggesting a pathway for developing new anticancer therapies .

Q & A

Q. What are the recommended synthetic routes for 1-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving azetidine and pyrazole intermediates. A typical approach includes:

Azetidine functionalization : React 2-chlorobenzenesulfonyl chloride with azetidine-3-methanol under basic conditions (e.g., triethylamine in dichloromethane) to form 1-(2-chlorobenzenesulfonyl)azetidin-3-yl)methanol.

Pyrazole coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple the azetidine intermediate with 4-methyl-1H-pyrazole .
Yield Optimization :

  • Purify intermediates via column chromatography (e.g., cyclohexane/ethyl acetate gradients).
  • Monitor reactions using TLC and optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to avoid side products) .
  • Data from analogous syntheses report yields of 65–88% after optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H at δ 7.54 ppm, azetidine methylene at δ 5.16 ppm) .
  • HRMS : Validate molecular weight (theoretical: 269.4 g/mol; observed: 238.0962 [M]+ in EI-MS) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what are its potential molecular targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding to kinase targets (e.g., JAK2 or PI3Kγ) due to structural similarity to sulfonamide-containing inhibitors.
  • ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP ~2.8 suggests moderate blood-brain barrier permeability) .
  • Target Validation : Cross-reference with databases like ChEMBL for pyrazole-sulfonamide hybrids showing IC₅₀ values <1 µM in kinase assays .

Q. How might researchers resolve contradictions in reported bioactivity data for structurally related pyrazole-sulfonamide hybrids?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity thresholds.
  • Metabolic Stability Tests : Use liver microsomes to assess compound degradation (e.g., t₁/₂ >30 min suggests in vivo viability).
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies are effective for modifying the azetidine-pyrazole scaffold to enhance selectivity against off-target receptors?

  • Methodological Answer :
  • Substituent Tuning : Replace the 2-chlorobenzenesulfonyl group with electron-deficient aryl sulfonamides (e.g., 3,4-dichloro derivatives) to reduce hERG channel binding .
  • Ring Expansion : Substitute azetidine with pyrrolidine to probe steric effects on target binding pockets.
  • Bioisosteres : Replace the pyrazole methyl group with trifluoromethyl to improve metabolic stability .

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